Hydroxychloroquine (HCQ) is a synthetic antimalarial drug that has been in use for over half a century. It is widely recognized for its role in the treatment of rheumatic diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Beyond its antimalarial and anti-rheumatic properties, HCQ has been found to have a broad spectrum of therapeutic effects, including potential benefits in treating conditions like diabetes mellitus, dyslipidemias, coagulopathies, infectious diseases, and malignancies129. The drug's multifaceted nature is attributed to its ability to interfere with various cellular processes, including signaling pathways, post-glycosylation modifications, inflammatory mediator levels, and autophagy12.
HCQ is a weak base that accumulates in acidic intracellular compartments such as lysosomes, where it increases the pH and interferes with processes like protein degradation, antigen processing, and post-translational modifications24. At the molecular level, HCQ disrupts lysosomal activity and autophagy, affects membrane stability, and alters signaling pathways and transcriptional activity. These actions result in the inhibition of cytokine production and modulation of co-stimulatory molecules, which are crucial for immune system regulation2. HCQ also inhibits Toll-like receptor signaling and reduces the expression of CD154 on T cells, thereby dampening immune activation267. Additionally, HCQ has been shown to inhibit calcium signals in T cells, which is another mechanism contributing to its immunomodulatory properties6.
In rheumatology, HCQ's immunomodulatory effects are particularly beneficial. It is used to treat RA and SLE by reducing inflammation and immune system overactivity. HCQ's ability to interfere with antigen processing in macrophages and other antigen-presenting cells leads to a down-regulation of the immune response against autoantigenic peptides4. This makes it a valuable component of combination drug therapy for rheumatic diseases24.
HCQ has shown promise in the treatment of various infectious diseases. It can inhibit the growth of intracellular bacteria and fungi by alkalinizing acid vesicles, which is a mechanism that has been exploited in the treatment of chronic Q fever and Whipple's disease5. Moreover, HCQ has demonstrated in vitro antiviral activity against SARS-CoV-2, suggesting that its immunomodulatory effect may help control the cytokine storm in critically ill patients3.
In dermatology, HCQ has been used to treat skin disorders and fibroblastic diseases. It reduces metabolic activity and suppresses cell proliferation in human dermal fibroblasts, which may explain its effectiveness in skin conditions with aberrant fibroblast function8.
HCQ's impact on B cells is also noteworthy. It suppresses the differentiation of class-switched memory B cells to plasmablasts and inhibits their IgG production, which is relevant for autoimmune diseases where B cells play a pathogenic role7. Additionally, HCQ preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy, providing a mechanism for therapeutic modulation of T cells10.
Beyond its use in rheumatic and infectious diseases, HCQ has shown potential in treating metabolic disorders, antiphospholipid syndrome, and even certain cancers due to its various immunomodulatory and anti-inflammatory activities9.
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3